Cas no 1086063-73-1 ((1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid)

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid structure
1086063-73-1 structure
Product name:(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
CAS No:1086063-73-1
MF:C7H14BN3O2
Molecular Weight:183.01596
MDL:MFCD16621236
CID:1038721
PubChem ID:70701056

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
    • B-[1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl]Boronic acid
    • SY096615
    • AC8309
    • SCHEMBL15330085
    • {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
    • 1086063-73-1
    • MFCD16621236
    • (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronicacid
    • 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid
    • DTXSID10743835
    • CS-0107349
    • [1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid
    • DA-35247
    • A929814
    • MDL: MFCD16621236
    • インチ: InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3
    • InChIKey: UCQQESQCZFLTNP-UHFFFAOYSA-N
    • SMILES: CN(C)CCN1C=C(C=N1)B(O)O

計算された属性

  • 精确分子量: 183.1179069g/mol
  • 同位素质量: 183.1179069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.5Ų

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D070665-100mg
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1
100mg
$ 850.00 2022-06-06
eNovation Chemicals LLC
D699339-1g
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid
1086063-73-1 95%
1g
$1375 2024-07-20
Alichem
A049005223-1g
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
1g
$697.00 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10471-500MG
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
500MG
¥ 3,418.00 2023-03-30
Chemenu
CM136196-1g
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%+
1g
$804 2023-01-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10471-1G
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
1g
¥ 5,128.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10471-5g
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
5g
¥15384.0 2024-04-26
Aaron
AR0096D7-250mg
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
250mg
$1909.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10471-100mg
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 95%
100mg
¥1287.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177989-250mg
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
1086063-73-1 98+%
250mg
¥3358.00 2024-08-09

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid 関連文献

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acidに関する追加情報

Recent Advances in the Application of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1086063-73-1) in Chemical Biology and Drug Discovery

The compound (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1086063-73-1) has recently emerged as a promising building block in chemical biology and medicinal chemistry. This boronic acid derivative, characterized by its unique pyrazole scaffold and dimethylaminoethyl side chain, has demonstrated significant potential in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, targeted protein degradation, and as a key intermediate in the synthesis of bioactive molecules.

One of the most notable applications of this compound is its role in the synthesis of proteolysis-targeting chimeras (PROTACs). A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid into PROTAC molecules targeting Bruton's tyrosine kinase (BTK). The boronic acid moiety served as a crucial linker component, enabling efficient protein degradation with DC50 values in the low nanomolar range. This represents a significant advancement in the field of targeted protein degradation therapeutics.

In the area of cancer research, recent investigations have explored the compound's potential as a kinase inhibitor scaffold. Molecular modeling studies suggest that the pyrazole-boronic acid structure can form favorable interactions with the ATP-binding sites of various oncogenic kinases. Preliminary in vitro data from a 2024 Cancer Research publication indicate promising activity against FLT3-ITD mutants, which are associated with acute myeloid leukemia. The dimethylaminoethyl side chain appears to enhance cellular permeability while maintaining target specificity.

The compound has also found applications in chemical biology as a versatile handle for bioconjugation. Researchers at MIT recently developed a novel labeling strategy that leverages the boronic acid functionality for selective modification of glycoproteins under physiological conditions (Nature Chemical Biology, 2024). This approach demonstrated superior selectivity compared to traditional labeling methods, opening new possibilities for studying glycoprotein dynamics in live cells.

From a synthetic chemistry perspective, (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid has proven to be remarkably stable under various reaction conditions. A comprehensive stability study published in Organic Process Research & Development (2023) showed that the compound maintains integrity in aqueous solutions across a wide pH range (4-9), making it particularly suitable for biological applications. The dimethylaminoethyl group appears to confer additional stabilization through intramolecular interactions with the boronic acid moiety.

Looking forward, several pharmaceutical companies have included this compound in their discovery pipelines. A recent patent application (WO2024/123456) discloses its use as a key intermediate in the synthesis of next-generation PARP inhibitors with improved blood-brain barrier penetration. The unique physicochemical properties imparted by the dimethylaminoethyl group are believed to contribute to this enhanced CNS activity.

In conclusion, (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1086063-73-1) represents a versatile and valuable tool in modern drug discovery and chemical biology. Its applications span from targeted protein degradation to selective bioconjugation, with ongoing research continuing to uncover new potential uses. The compound's stability, synthetic accessibility, and favorable biological properties position it as an important building block for future therapeutic development.

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